4-Bromo-6-oxocyclohexa-2,4-dien-1-yl quinoline-4-carboxylate
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Overview
Description
4-Bromo-6-oxocyclohexa-2,4-dien-1-yl quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family. . This compound, with its unique structure, combines the properties of both quinoline and cyclohexa-2,4-dien-1-one moieties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-oxocyclohexa-2,4-dien-1-yl quinoline-4-carboxylate typically involves multi-step organic reactions. . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize the use of hazardous reagents and to maximize the efficiency of the reaction . Advanced purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-oxocyclohexa-2,4-dien-1-yl quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
4-Bromo-6-oxocyclohexa-2,4-dien-1-yl quinoline-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is investigated for its potential use in drug development.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-6-oxocyclohexa-2,4-dien-1-yl quinoline-4-carboxylate involves its interaction with specific molecular targets in biological systems. The quinoline moiety is known to intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinoline core but differ in their functional groups and biological activities.
N-Substituted Quinone Imines: These compounds have similar structural features but exhibit different chemical reactivities and applications.
Uniqueness
4-Bromo-6-oxocyclohexa-2,4-dien-1-yl quinoline-4-carboxylate is unique due to its combination of the quinoline and cyclohexa-2,4-dien-1-one moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C16H10BrNO3 |
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Molecular Weight |
344.16 g/mol |
IUPAC Name |
(4-bromo-6-oxocyclohexa-2,4-dien-1-yl) quinoline-4-carboxylate |
InChI |
InChI=1S/C16H10BrNO3/c17-10-5-6-15(14(19)9-10)21-16(20)12-7-8-18-13-4-2-1-3-11(12)13/h1-9,15H |
InChI Key |
QECZXQZVTQTSKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)OC3C=CC(=CC3=O)Br |
Origin of Product |
United States |
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